N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Description
N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a trifluoromethyl group and a triazole moiety
Properties
IUPAC Name |
N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c1-18(4-5-19-7-16-17-8-19)10-3-2-9(6-15-10)11(12,13)14/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEKNXWBRRBYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=NN=C1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Substitution on the Pyridine Ring: The trifluoromethyl group is introduced onto the pyridine ring through nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide.
Coupling of the Triazole and Pyridine Units: The triazole moiety is then coupled with the pyridine ring through a series of nucleophilic substitution reactions, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, trifluoromethylating agents, bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole moiety, which is known for its biological activity.
Agrochemicals: It is explored for use in pesticides and herbicides, leveraging its ability to interact with biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a triazole moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, agrochemicals, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
